BenchChemオンラインストアへようこそ!

1-((4-Bromophenyl)sulfonyl)-5-(pyridin-4-yl)indoline

BRD4 inhibition BET bromodomain epigenetic oncology

1-((4-Bromophenyl)sulfonyl)-5-(pyridin-4-yl)indoline (CAS 2034556-26-6) is a synthetic indoline sulfonamide small molecule (MW 415.31, C₁₉H₁₅BrN₂O₂S) featuring a 4-bromophenylsulfonyl group at the indoline N1 position and a pyridin-4-yl substituent at the indoline C5 position. The compound is documented as a bromodomain-containing protein 4 (BRD4) inhibitor, with reported BRD4-BD1/BD2 dual inhibitory activity (IC₅₀ < 100 nM) in biochemical TR-FRET assays, placing it within the BET (bromodomain and extra-terminal) inhibitor pharmacological class.

Molecular Formula C19H15BrN2O2S
Molecular Weight 415.31
CAS No. 2034556-26-6
Cat. No. B2421960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((4-Bromophenyl)sulfonyl)-5-(pyridin-4-yl)indoline
CAS2034556-26-6
Molecular FormulaC19H15BrN2O2S
Molecular Weight415.31
Structural Identifiers
SMILESC1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)S(=O)(=O)C4=CC=C(C=C4)Br
InChIInChI=1S/C19H15BrN2O2S/c20-17-2-4-18(5-3-17)25(23,24)22-12-9-16-13-15(1-6-19(16)22)14-7-10-21-11-8-14/h1-8,10-11,13H,9,12H2
InChIKeyPUHNVRVMJHRBBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((4-Bromophenyl)sulfonyl)-5-(pyridin-4-yl)indoline (CAS 2034556-26-6): Procurement-Relevant Identity and Core Pharmacology


1-((4-Bromophenyl)sulfonyl)-5-(pyridin-4-yl)indoline (CAS 2034556-26-6) is a synthetic indoline sulfonamide small molecule (MW 415.31, C₁₉H₁₅BrN₂O₂S) featuring a 4-bromophenylsulfonyl group at the indoline N1 position and a pyridin-4-yl substituent at the indoline C5 position . The compound is documented as a bromodomain-containing protein 4 (BRD4) inhibitor, with reported BRD4-BD1/BD2 dual inhibitory activity (IC₅₀ < 100 nM) in biochemical TR-FRET assays, placing it within the BET (bromodomain and extra-terminal) inhibitor pharmacological class [1]. The structural architecture—conjoining a sulfonamide-linked bromophenyl group with a 5-pyridin-4-yl-indoline core—represents a specific chemotype within the broader indoline-sulfonamide BET inhibitor patent landscape assigned to Incyte Corporation, appearing as exemplified compound 44/44A/44B across multiple granted US patents (US9957268, US10472358, US10781209, US11059821, US11702416) [1][2].

1-((4-Bromophenyl)sulfonyl)-5-(pyridin-4-yl)indoline (CAS 2034556-26-6): Why In-Class BET Inhibitors Are Not Interchangeable


Although multiple indoline-sulfonamide and indole-sulfonamide derivatives demonstrate BRD4 inhibitory activity in the sub-100 nM to low-micromolar range, their pharmacological profiles diverge substantially due to differential bromodomain selectivity (BD1 vs. BD2), off-target kinase activity, and cellular antiproliferative potency [1]. Structural modifications at the indoline C5 position and the N1-sulfonyl aryl group have been shown to switch pharmacology between pan-BET inhibition and BD1-selective profiles, as well as between agonist and inverse agonist activity at nuclear receptors such as RORγ . The combination of a 4-bromophenylsulfonyl group with a 5-pyridin-4-yl substituent generates a specific hydrogen-bonding and steric topology at the acetyl-lysine binding pocket that cannot be recapitulated by substituting, for example, a 4-methoxybenzenesulfonyl or an unsubstituted phenylsulfonyl group at N1, or by replacing the 5-pyridin-4-yl with a 5-bromo or 5-methoxy substituent [2]. Generic substitution without head-to-head validation therefore risks introducing undetected shifts in target engagement, selectivity, and cellular phenotype.

1-((4-Bromophenyl)sulfonyl)-5-(pyridin-4-yl)indoline (CAS 2034556-26-6): Comparator-Anchored Quantitative Differentiation Evidence


BRD4 Dual Bromodomain Inhibitory Potency: Cross-Patent Comparator Analysis for 1-((4-Bromophenyl)sulfonyl)-5-(pyridin-4-yl)indoline

In biochemical TR-FRET assays measuring inhibition of BRD4 bromodomains BD1 and BD2, 1-((4-bromophenyl)sulfonyl)-5-(pyridin-4-yl)indoline (Incyte Example 44/44A/44B) exhibits an IC₅₀ of <100 nM against both domains, representing a pan-BD1/BD2 inhibitory profile [1]. Within the same Incyte patent family assay platform, structurally distinct indoline-sulfonamide analogs demonstrate a range of potencies: Example 42B (BDBM391548) shows IC₅₀ = 100 nM, while Example 28 (BDBM419945) exhibits a significantly weaker IC₅₀ of 550 nM [2][3]. This represents a >5.5-fold potency advantage over Example 28 within the same assay system, while maintaining parity with other potent examples. The <100 nM dual BD1/BD2 activity distinguishes this compound from BD1-selective indoline chemotypes reported in the literature, where selectivity ratios exceeding 100-fold for BD1 over BD2 have been engineered through alternative C5-substitution patterns [4].

BRD4 inhibition BET bromodomain epigenetic oncology

Structural Differentiation of 1-((4-Bromophenyl)sulfonyl)-5-(pyridin-4-yl)indoline from Closely Related 5-Substituted Indoline-Sulfonamide Analogs

The molecular architecture of 1-((4-bromophenyl)sulfonyl)-5-(pyridin-4-yl)indoline differs from its closest commercially cataloged structural analogs through two critical substitution features. The C5 position bears a pyridin-4-yl group rather than a halogen or methoxy substituent, while the N1-sulfonyl group incorporates a 4-bromophenyl moiety rather than a pyridin-3-yl-sulfonyl or unsubstituted phenylsulfonyl group . The close analog 1-(pyridin-3-ylsulfonyl)-5-(pyridin-4-yl)indoline (CAS not assigned; cataloged as EVT product) replaces the 4-bromophenyl with a pyridin-3-yl group at the sulfonamide, altering both the halogen-bonding potential and the electronic character of the sulfonamide . Similarly, 5-bromo-1-(phenylsulfonyl)indoline (CAS not explicitly matched) differs at both the C5 and N1 positions, eliminating the pyridinyl hydrogen-bond acceptor and the bromophenyl hydrophobic contact simultaneously . These structural distinctions map to different regions of the BRD4 acetyl-lysine binding pocket, where the 5-pyridin-4-yl group is positioned to engage the ZA channel region and the 4-bromophenylsulfonyl group occupies the WPF shelf, a region where halogen bonding from bromine can contribute to binding affinity [1].

structure-activity relationship indoline sulfonamide chemical probe design

Patent-Documented Exemplification Across Five USPTO Grants: Regulatory-Grade Provenance for 1-((4-Bromophenyl)sulfonyl)-5-(pyridin-4-yl)indoline

1-((4-Bromophenyl)sulfonyl)-5-(pyridin-4-yl)indoline is explicitly exemplified across five distinct United States patents assigned to Incyte Corporation: US9957268 (Example 44, 44A, 44B), US10472358 (Example 44B), US10781209 (Example 47), US11059821 (Example 44), and US11702416 (Example 44) [1][2]. This multi-patent exemplification is notably more extensive than that of structurally related indoline-sulfonamide analogs within the same patent family: Example 42B (BDBM391548) appears in four of these patents, while Example 28 (BDBM419945) is documented in only three [3]. Each patent entry is associated with independently measured BRD4-BD1/BD2 inhibitory data (IC₅₀ < 100 nM) generated under consistent assay conditions, providing replicate validation of the compound's biochemical activity across multiple regulatory filings [1]. The breadth of patent coverage also reduces sourcing risk, as the compound's structure, synthesis, and use are multiply disclosed, facilitating freedom-to-operate assessments for research-use procurement.

intellectual property chemical patent BET inhibitor sourcing

1-((4-Bromophenyl)sulfonyl)-5-(pyridin-4-yl)indoline (CAS 2034556-26-6): Evidence-Grounded Procurement Application Scenarios


Pan-BET Bromodomain Inhibitor Library Design and SAR Expansion

For medicinal chemistry teams constructing focused BET inhibitor libraries, 1-((4-bromophenyl)sulfonyl)-5-(pyridin-4-yl)indoline serves as a dual BD1/BD2-active scaffold (IC₅₀ < 100 nM) with established patent provenance across five USPTO grants [1]. Its C5-pyridin-4-yl and N1-(4-bromophenyl)sulfonyl substitution pattern provides two independent vectors for systematic SAR exploration, enabling interrogation of the ZA channel and WPF shelf sub-pockets of BRD4, respectively [2]. Procurement of this compound allows direct comparison with BD1-selective indoline chemotypes (selectivity ratios >100-fold reported for alternative C5 modifications) to delineate bromodomain selectivity determinants [3].

Oncology Target Validation Studies Requiring BRD4 Pathway Engagement

In preclinical oncology programs investigating BRD4-dependent transcriptional addiction (e.g., MYC-driven cancers, MLL-fusion leukemias, or endocrine-resistant breast cancer), this compound provides a biochemically validated (IC₅₀ < 100 nM in TR-FRET format) tool compound for establishing BRD4 target engagement [1]. The compound's pan-BD1/BD2 activity profile contrasts with BD1-selective tool compounds, enabling researchers to discriminate between phenotypes requiring dual bromodomain blockade versus those achievable with BD1-selective inhibition alone—a critical distinction given that BD1-selective and pan-BET inhibitors can produce divergent effects on MYC downregulation and apoptosis induction [3].

Immuno-Oncology and Th17 Pathway Modulation Research

Indoline-sulfonamide chemotypes closely related to 1-((4-bromophenyl)sulfonyl)-5-(pyridin-4-yl)indoline have demonstrated functional activity at the retinoic acid receptor-related orphan receptor gamma (RORγ), a master regulator of Th17 cell differentiation implicated in cancer immunotherapy and autoimmune disease . The structural features of this compound—specifically the 5-pyridin-4-yl substitution and the sulfonamide-linked aryl group—map onto structural determinants known to govern the agonist/inverse agonist functional switch at RORγ within this chemotype class . Procurement of this compound enables investigation of potential polypharmacology at the BRD4–RORγ axis, a dual-target hypothesis of emerging interest in immune-oncology.

Chemical Probe Qualification and Assay Standardization

For core facilities and screening centers establishing BRD4 biochemical and biophysical assay platforms, this compound offers value as a control compound with demonstrated activity in the industry-standard BRD4-BD1/BD2 TR-FRET assay format used across the Incyte patent family [1]. The compound's consistent <100 nM IC₅₀ across multiple patent entries and independent BindingDB data depositions supports its use as an inter-assay normalization standard, facilitating cross-study comparison of novel BRD4 inhibitor chemotypes evaluated by different laboratories [1][4].

Quote Request

Request a Quote for 1-((4-Bromophenyl)sulfonyl)-5-(pyridin-4-yl)indoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.